2,5-Difluorothiobenzamide (CAS RN 1029623-72-0) has the molecular formula C₇H₅F₂NS, with a molecular weight of 173.18 g/mol. The IUPAC name, 2,5-difluorobenzenecarbothioamide, systematically describes its structure: a benzene ring substituted with fluorine atoms at positions 2 and 5, coupled with a thiocarboxamide group (-C(=S)NH₂) at position 1. The thiocarbonyl group replaces the oxygen atom found in traditional benzamides, altering hydrogen-bonding capabilities and electronic delocalization.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₅F₂NS | |
| SMILES Notation | C1=CC(=C(C=C1F)C(=S)N)F | |
| InChI Key | SUFZOIVUVDOCQQ-UHFFFAOYSA-N | |
| Crystallographic Space Group | P2₁/c (for related fluorinated analogs) |
The fluorine atoms at positions 2 and 5 introduce steric and electronic effects that influence molecular packing. For instance, fluorination reduces π-π stacking interactions while enhancing dipole-dipole forces, as observed in single-crystal X-ray diffraction studies of similar compounds. The thiocarbonyl group participates in N–H···S hydrogen bonds, forming dimeric or catemeric motifs in the solid state.
The compound’s name follows substitutive nomenclature rules:
The synthesis of fluorinated benzamides dates to the mid-20th century, driven by the need for thermally stable polymers and bioactive molecules. Initial efforts focused on monofluorinated derivatives, such as 2-fluorobenzamide, to study the effects of electronegative substituents on amide resonance and crystal packing. These studies revealed that fluorine’s small atomic radius and high electronegativity subtly distort molecular conformations without drastically altering hydrogen-bonding networks.
The 1990s saw systematic exploration of difluorinated benzamides, including 2,5- and 2,4-difluoro variants. Researchers discovered that difluorination at meta and para positions (e.g., 2,5 vs. 2,4) could suppress conformational disorder in crystals by limiting rotational freedom of the thiocarbonyl group. For instance, in 2,5-difluorothiobenzamide, fluorine atoms at positions 2 and 5 create a planar arrangement that stabilizes antiparallel dimeric tapes via N–H···S interactions. This contrasts with monosubstituted analogs, which often exhibit polymorphic transitions due to competing hydrogen-bonding motifs.
Contemporary synthetic routes to 2,5-difluorothiobenzamide involve:
The table below contrasts 2,5-difluorothiobenzamide with its 2,4-difluoro isomer:
| Property | 2,5-Difluorothiobenzamide | 2,4-Difluorothiobenzamide |
|---|---|---|
| CAS RN | 1029623-72-0 | 175276-92-3 |
| Molecular Weight | 173.18 g/mol | 173.19 g/mol |
| Melting Point | 109–113°C | Not reported |
| Crystallographic Space Group | P2₁/c (predicted) | P2₁/c (observed) |
| Hydrogen-Bonding Motif | Antiparallel dimers | Alternating catemers |
| Synthetic Yield | 85–90% | 75–80% |
Data sourced from .
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of 2,5-difluorothiobenzamide. The compound possesses the molecular formula C₇H₅F₂NS with a molecular weight of 173.181 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number 1029623-72-0 uniquely identifies this fluorinated thiobenzamide derivative [1] [2] [3].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅F₂NS | References [1] [2] [3] |
| Molecular Weight (g/mol) | 173.181 | References [1] [2] [3] |
| Crystal System | Not determined | Structure prediction required |
| Space Group | Not determined | Structure prediction required |
| Melting Point (°C) | 109-113 | References [2] [3] |
| CAS Number | 1029623-72-0 | References [1] [2] [3] |
| IUPAC Name | 2,5-difluorobenzenecarbothioamide | References [1] [2] [3] |
| SMILES | C1=CC(=C(C=C1F)C(=S)N)F | References [1] [2] [3] |
| InChI Key | SUFZOIVUVDOCQQ-UHFFFAOYSA-N | References [1] [2] [3] |
The melting point range of 109-113°C indicates thermal stability consistent with aromatic thiobenzamide compounds [2] [3]. Studies on related fluorinated benzamide and thiobenzamide derivatives demonstrate that fluorine substitution significantly influences crystal packing and suppresses disorder in the solid state [4] [5] [6]. Research indicates that even modest fluorine occupancies of 20-30% can effectively suppress disorder without altering the fundamental packing motif [5] [6].
Crystallographic investigations of analogous thiobenzamide structures reveal characteristic double tape packing motifs with parallel hydrogen-bonded arrangements [4] [5]. The thiobenzamide functional group typically adopts non-planar conformations in the solid state, with significant differences observed between gas-phase and crystal structures due to intermolecular hydrogen bonding effects [7]. Gas electron diffraction studies of thiobenzamide demonstrate equilibrium molecular structures characterized by C₁ symmetry and specific dihedral angles that differ markedly from solid-state conformations [7].
The fluorine substituents at positions 2 and 5 create asymmetric electronic environments that influence both intramolecular conformational preferences and intermolecular packing interactions. Computational crystal structure prediction calculations suggest that fluorinated derivatives exhibit denser lattice energy landscapes compared to their non-fluorinated analogs, making disorder formation less thermodynamically favorable [5] [6].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments and molecular dynamics of 2,5-difluorothiobenzamide nuclei. The compound presents opportunities for comprehensive multinuclear nuclear magnetic resonance analysis including proton, carbon-13, and fluorine-19 nuclear magnetic resonance spectroscopy.
| Nucleus | Chemical Shift/Coupling (ppm/Hz) | Multiplicity/Pattern | Assignment |
|---|---|---|---|
| ¹H NMR | Aromatic region: 6.8-8.0 (predicted) | Multiplet (aromatic protons) | Aromatic H-3, H-4, H-6 |
| ¹³C NMR | Thiocarbonyl: ~200 (predicted) | Quaternary carbon | C=S carbon |
| ¹⁹F NMR (F-2) | -110 to -120 (predicted) | Doublet of doublets | ortho-Fluorine |
| ¹⁹F NMR (F-5) | -110 to -120 (predicted) | Doublet of doublets | meta-Fluorine |
| Coupling Constants (JHF) | 8-15 Hz (meta coupling) | ³JHF coupling | H-F interactions |
| Coupling Constants (JFF) | 15-25 Hz (para coupling) | ⁴JFF coupling | F-F interactions |
Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic signals in the 6.8-8.0 parts per million region, with the exact chemical shifts influenced by the electron-withdrawing effects of both fluorine substituents and the thiocarbonyl group [8]. The presence of fluorine atoms creates complex coupling patterns due to through-bond and through-space interactions with adjacent protons [9].
Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly diagnostic information for this difluorinated compound. Aromatic fluorine substituents typically exhibit chemical shifts in the range of -110 to -120 parts per million relative to trichlorofluoromethane [10] [11] [12]. The fluorine atoms at positions 2 and 5 experience distinct electronic environments, with the ortho-fluorine (position 2) showing coupling to the adjacent thiocarbonyl group and the meta-fluorine (position 5) exhibiting different shielding characteristics [13].
Fluorine-fluorine coupling constants between 1,4-positioned fluorine atoms typically range from 15-25 Hertz, representing significant through-space interactions across the aromatic ring [9]. This para-coupling provides valuable structural confirmation and distinguishes 2,5-difluorothiobenzamide from other difluorinated isomers. Heteronuclear fluorine-proton coupling constants generally fall within 8-15 Hertz for meta relationships, contributing to the complex multipicity patterns observed in both proton and fluorine nuclear magnetic resonance spectra [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiocarbonyl carbon as a characteristic signal around 200 parts per million, significantly downfield from typical carbonyl carbons due to the reduced electronegativity of sulfur compared to oxygen [15]. The aromatic carbons bearing fluorine substituents exhibit distinctive splitting patterns and chemical shift perturbations resulting from direct carbon-fluorine bonding and through-bond fluorine coupling effects [16].
Mass spectrometric analysis of 2,5-difluorothiobenzamide provides detailed information about molecular fragmentation pathways and structural confirmation through characteristic ion patterns. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the intact molecular formula C₇H₅F₂NS [1] [2] [3].
| Ion/Fragment | m/z Value | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion [M]⁺- | 173 | 15-35 (predicted) | Electron ionization |
| Base Peak | Variable | 100 | Alpha cleavage |
| [M-F]⁺ | 154 | 25-45 (predicted) | Loss of fluorine radical |
| [M-NH₂]⁺ | 157 | 20-40 (predicted) | Loss of amino group |
| [M-HF]⁺ | 153 | 30-50 (predicted) | Loss of hydrogen fluoride |
| Thiobenzyl cation | 135-140 | 40-60 (predicted) | Thiocarbonyl rearrangement |
| Fluoroaromatic fragments | 95-115 | 15-30 (predicted) | Ring fragmentation |
The molecular ion typically exhibits moderate intensity due to the presence of the thiocarbonyl functional group, which stabilizes the radical cation through resonance effects [17]. Thiobenzamide derivatives generally show stronger molecular ion peaks compared to their oxygen analogs due to the lower bond dissociation energy of carbon-sulfur bonds relative to carbon-oxygen bonds [18].
Primary fragmentation pathways include alpha-cleavage adjacent to the thiocarbonyl group, resulting in formation of acylium-type ions and neutral radical species [17] [19]. The loss of fluorine radicals produces significant fragment ions at mass-to-charge ratio 154, while elimination of hydrogen fluoride generates peaks at mass-to-charge ratio 153 [20]. These fluorine-specific fragmentations are characteristic of polyfluorinated aromatic compounds and provide diagnostic information for structural elucidation [20] [21].
The presence of two fluorine substituents creates multiple fragmentation channels involving sequential fluorine losses and rearrangement processes. Studies of perfluoroalkyl compounds demonstrate that fluorinated aromatic systems exhibit complex fragmentation patterns with characteristic mass losses corresponding to hydrogen fluoride, fluorine radicals, and carbon-fluorine bond cleavages [21]. The thiobenzamide functionality contributes additional fragmentation pathways through sulfur-containing rearrangements and elimination reactions [18].